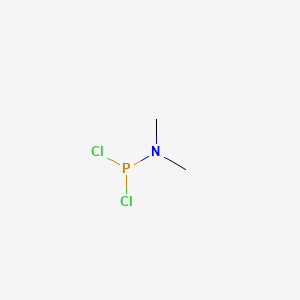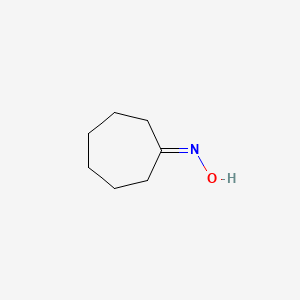![molecular formula C8H12N2 B1345710 4-[2-(Methylamino)ethyl]pyridine CAS No. 55496-55-4](/img/structure/B1345710.png)
4-[2-(Methylamino)ethyl]pyridine
Vue d'ensemble
Description
The compound "4-[2-(Methylamino)ethyl]pyridine" is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are often used as intermediates in the synthesis of various pharmaceuticals, agrochemicals, and other chemicals due to their versatile reactivity and structural importance.
Synthesis Analysis
The synthesis of pyridine derivatives can involve various strategies, including palladium-catalyzed reactions, as seen in the practical synthesis of a key pharmaceutical intermediate involving a regioselective chlorination and a highly selective monodechlorination process . Another approach includes the use of organic phosphine catalysts to facilitate [4 + 2] annulation reactions, leading to the formation of highly functionalized tetrahydropyridines .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex and is often studied using X-ray diffraction (XRD), infrared (IR), and Raman spectroscopy, as well as density functional theory (DFT) calculations. For example, the molecular structure of 2-N-ethylamino-5-methyl-4-nitropyridine (EN5MP) has been analyzed, revealing a triclinic and centrosymmetric crystal structure with intermolecular hydrogen bonding .
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions. For instance, 4-hydroxy-6-methyl-2-pyridone reacts with different reagents to afford 4H-pyrano[3,2-c]pyridines or unexpected products such as 3,3'-benzylidenebis(4-hydroxy-6-methyl-2(1H)-3-pyridinone)s . Additionally, the reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles can lead to the synthesis of various pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the presence of substituents on the pyridine ring can affect the compound's reactivity, as seen in the methylation of position 8 in the pyridine moiety to enhance analgesic properties . The study of these properties is essential for the development of new pharmaceuticals and materials with desired characteristics.
Relevant Case Studies
Case studies involving pyridine derivatives often focus on their application in pharmaceuticals. For instance, an unexpected product with moderate antibacterial activity against S. aureus and E. coli was discovered during a three-step synthesis involving o-nitrobenzoyl sarcosine, acetoacetanilide, and ethylamine . Another study investigated the analgesic properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, finding increased biological activity in para-substituted derivatives .
Applications De Recherche Scientifique
Synthesis Applications
Phosphine-Catalyzed Annulation : The compound has been used in the synthesis of tetrahydropyridines via phosphine-catalyzed [4 + 2] annulation. This process shows complete regioselectivity and high diastereoselectivities in producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).
Synthesis of Dabigatran Etexilate : This chemical is used in the synthesis of Dabigatran Etexilate, a drug with significant medical applications. The synthesis process involves a series of reactions including condensation, reduction, amidation, and acylation (Yumin, 2010).
Production of Heterocyclic Compounds : It serves as a starting material in the synthesis of new heterocyclic compounds, such as ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, which have been studied for their anti-cancer activity (Liu et al., 2019).
Chemosensors for Metal Ions : This compound is synthesized and used in the creation of chemosensors for detecting transition metal ions. The ligands demonstrate significant selectivity, especially for Cu2+ ions in certain mixtures (Gosavi-Mirkute et al., 2017).
Biological and Medicinal Applications
Anti-Cancer Activity : Derivatives of 4-[2-(Methylamino)ethyl]pyridine have been synthesized and shown to exhibit in vitro anti-cancer activity against various human gastric cancer cell lines (Liu et al., 2019).
Inhibitors of CDP Reductase Activity : Certain derivatives, such as 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazones, have been found to be potent inhibitors of ribonucleotide reductase activity and exhibit significant antineoplastic activity (Liu et al., 1996).
Safety and Hazards
“4-[2-(Methylamino)ethyl]pyridine” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mécanisme D'action
Target of Action
The primary target of 4-[2-(Methylamino)ethyl]pyridine, also known as N-methyl-2-(pyridin-4-yl)ethanamine, is the histamine receptors . These receptors play a crucial role in the regulation of numerous physiological functions, including immune response, gastric acid secretion, neurotransmission, and more .
Mode of Action
The compound interacts with its targets, the histamine receptors, and is thought to reduce symptoms through its actions on these receptors .
Propriétés
IUPAC Name |
N-methyl-2-pyridin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-9-5-2-8-3-6-10-7-4-8/h3-4,6-7,9H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBUGNURVLWJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204075 | |
| Record name | 4-(2-(Methylamino)ethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55496-55-4 | |
| Record name | N-Methyl-4-pyridineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55496-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-(Methylamino)ethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055496554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-(Methylamino)ethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[2-(pyridin-4-yl)ethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main chemical reaction involving 4-[2-(Methylamino)ethyl]pyridine described in the research?
A1: The research primarily focuses on the nucleophilic addition reaction of 4-[2-(Methylamino)ethyl]pyridine with the aziridine, 7-methyl-7-azabicyclo[4.1.0]heptane [, ]. This reaction leads to the formation of trans-(±)-N,N′-dimethyl-N-[2-(4-pyridyl)ethyl]-1,2-cyclohexanediamine [].
Q2: How does the reactivity of 4-[2-(Methylamino)ethyl]pyridine compare to its isomers, 2-[2-(Methylamino)ethyl]pyridine and 3-[2-(Methylamino)ethyl]pyridine, in the described reaction?
A2: Interestingly, the research reveals distinct reactivity patterns among the isomers. While 4-[2-(Methylamino)ethyl]pyridine successfully reacts with the aziridine to yield the desired diamine product, both the 2- and 4- isomers undergo a different reaction pathway []. Instead of ring-opening the aziridine, they form dimeric products, N-methyl-N,N-di-[2-(2-pyridyl)ethylamine] and N-methyl-N,N-di[2-(4-pyridyl)ethylamine], respectively, under the same reaction conditions []. This difference in reactivity highlights the influence of the pyridine nitrogen's position on the reaction outcome.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














